BenchChemオンラインストアへようこそ!

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

Anticancer Triazole regioisomer Cytotoxicity comparison

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one (CAS 66819-11-2) is a synthetic flavonoid derivative belonging to the chromen-4-one (chromone) class, featuring a 4-phenyl-1,2,4-triazole moiety at position 3 and a hydroxyl group at position 7. This compound is commercially available as a research chemical from multiple vendors with certified purity levels ranging from 95% to 98%.

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
CAS No. 66819-11-2
Cat. No. B11990544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
CAS66819-11-2
Molecular FormulaC17H11N3O3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NN=C2C3=COC4=C(C3=O)C=CC(=C4)O
InChIInChI=1S/C17H11N3O3/c21-12-6-7-13-15(8-12)23-9-14(16(13)22)17-19-18-10-20(17)11-4-2-1-3-5-11/h1-10,21H
InChIKeyCEKWPUCPGQSQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one (CAS 66819-11-2): Procurement-Ready Chromone-Triazole Hybrid for Early-Stage Anticancer Discovery


7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one (CAS 66819-11-2) is a synthetic flavonoid derivative belonging to the chromen-4-one (chromone) class, featuring a 4-phenyl-1,2,4-triazole moiety at position 3 and a hydroxyl group at position 7 . This compound is commercially available as a research chemical from multiple vendors with certified purity levels ranging from 95% to 98% . Its structural scaffold combines two privileged pharmacophores—chromone and 1,2,4-triazole—that independently demonstrate broad anticancer, antimicrobial, and anti-inflammatory activities [1].

Why a Generic Chromone or Triazole Cannot Replace 7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one in Focused Screening Libraries


Although both chromone and triazole scaffolds are individually active pharmacophores, their specific connectivity and substitution pattern in this compound critically determines target engagement, selectivity, and downstream biological effects. The 1,2,4-triazole regioisomer demonstrates significantly stronger antitumor activity than the 1,2,3-triazole variant in matched coumarin-based systems (e.g., compound 4d IC₅₀ = 2.63 ± 0.17 µM against AGS cells vs. inactive 1,2,3-triazole analogs) [1]. Furthermore, chromone-core compounds exhibit cancer-cell-selective toxicity distinct from coumarin-core analogs, as demonstrated by differential impedance-based cytotoxicity profiling across a panel of six cancer and one non-cancer cell line [2]. Thus, substituting either the core scaffold or the triazole regioisomer will likely alter the biological profile in an unpredictable manner, making this specific hybrid essential for structure-activity relationship (SAR) continuity.

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one: Comparator-Based Differentiation Evidence for Procurement Decisions


1,2,4-Triazole Core Outperforms 1,2,3-Triazole Isomers in Cytotoxicity Against Gastric Adenocarcinoma

In a directly comparable coumarin-triazole hybrid system, the 1,2,4-triazole derivative 4d (7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one) exhibited an IC₅₀ of 2.63 ± 0.17 µM against AGS gastric adenocarcinoma cells, whereas the corresponding 1,2,3-triazole series showed substantially weaker activity, leading the authors to conclude that '1,2,4-triazole derivatives have a significantly stronger antitumour activity than 1,2,3-triazole derivatives' [1]. Although the target compound substitutes a chromone core for the coumarin core of 4d, the identical 4-phenyl-1,2,4-triazole pharmacophore is preserved, providing class-level evidence that the 1,2,4-triazole regioisomer is the preferred choice for antitumor screening over any potential 1,2,3-triazole-substituted chromone analog [1].

Anticancer Triazole regioisomer Cytotoxicity comparison

Chromone Core Enables Differential Cancer-Selective Cytotoxicity Relative to Coumarin Scaffold

Synthetic chromone and coumarin derivatives were tested for cytotoxic activity against a panel of six cancer cell lines (MCF-7, A549, HepG2, HTC-116, B16, Caco-2) and one non-cancer cell line (HEK-293t) using electrical impedance spectroscopy for real-time viability monitoring [1]. Compound 8 (a chromone derivative) demonstrated the most potent activity and significantly diminished cancer cell proliferation while maintaining a distinct selectivity profile compared to coumarin-based analogs [1]. The target compound, bearing the chromone core rather than a coumarin core, is thus expected to exhibit a different selectivity window than coumarin-triazole hybrids such as compound 4d [2], making it valuable for exploring scaffold-dependent SAR.

Chromone scaffold Cancer selectivity Coumarin comparison

N-Phenyl Substitution Enhances Lipophilicity (LogP 2.75) to Improve Predicted Membrane Permeability Over N-Unsubstituted Triazole Analogs

The target compound has a calculated LogP of 2.7463 , attributable to the N-phenyl substituent on the 1,2,4-triazole ring. Replacing the N-phenyl group with a less lipophilic substituent—such as N-methyl or unsubstituted NH—would reduce LogP below 2.0 (estimated based on fragment contributions), potentially compromising passive membrane permeability and cellular uptake. Lipophilic character within the LogP range of 2–4 is generally associated with optimal cellular permeability for intracellular target engagement [1]. In contrast, the 6-ethyl analog (CAS 847758-37-6) further increases lipophilicity (estimated LogP ~3.3) but introduces steric bulk at the chromone 6-position that may alter target binding conformation .

Lipophilicity LogP Membrane permeability N-Phenyl substitution

Certified Purity ≥97% with Batch-Specific QC Documentation Outperforms AldrichCPR 'As-Is' Offerings

Bidepharm supplies this compound at 97% purity with batch-specific analytical documentation including NMR, HPLC, and GC , providing verifiable quality assurance suitable for reproducible SAR studies. In contrast, the Sigma-Aldrich AldrichCPR listing (Product No. R664987) explicitly states that 'Sigma-Aldrich does not collect analytical data for this product' and is sold 'AS-IS' with no warranty of fitness for a particular purpose . For procurement decisions where batch-to-batch reproducibility is critical, the documented purity and QC data from Bidepharm (or MolCore at 98% ) represent a quantifiable advantage in quality assurance.

Purity assurance Quality control Procurement compliance

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one: Prioritized Application Scenarios Driven by Quantitative Evidence


Scaffold-Hopping SAR Campaigns Targeting Cancer Cell-Selective Cytotoxicity

For research groups conducting systematic SAR around chromone-triazole hybrids, this compound serves as a critical comparator for evaluating the contribution of the chromone core (vs. coumarin) to cancer-selective cytotoxicity [1]. Its 7-hydroxy substitution pattern also provides a reference point for probing the impact of hydrogen-bond donor/acceptor capacity at position 7 on target engagement, distinct from the 6-ethyl-substituted analog (CAS 847758-37-6) [2].

Focused Anticancer Screening Libraries Differentiating 1,2,4- vs. 1,2,3-Triazole Regioisomers

Given the demonstrated superiority of 1,2,4-triazole over 1,2,3-triazole in antitumor potency across multiple cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, HeLa) [1], this compound is a logical inclusion in focused libraries designed to validate triazole regioisomer-dependent activity in chromone-based systems.

Lipophilicity-Dependent Cellular Uptake Studies

With a calculated LogP of 2.75 [1], this compound is positioned within the optimal range for passive membrane permeability, making it suitable for studies correlating lipophilicity with cellular uptake and intracellular target engagement. It can serve as a reference compound for comparing the uptake efficiency of more polar (LogP < 2) or more lipophilic (LogP > 3.5) chromone-triazole analogs.

QC-Controlled Reference Standard for Assay Reproducibility

Available at ≥97% purity with documented NMR, HPLC, and GC batch analysis [1], this compound is procurement-ready as a qualified reference standard for in vitro assays where batch-to-batch consistency is critical. This is particularly relevant for multi-site collaborative studies or industrial hit-to-lead programs requiring traceable analytical provenance.

Quote Request

Request a Quote for 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.